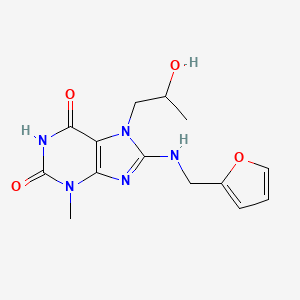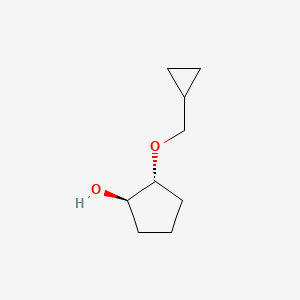
4-(2,2-Difluoropropoxy)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated cyclohexane derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane is achieved through a 12-step protocol, demonstrating the intricacies involved in the synthesis of highly fluorinated cyclohexanes . Similarly, enantiopure 1,4-difluoro-cyclohexenes are prepared using a two-directional approach involving double cross-metathesis and electrophilic fluorination . These methods highlight the challenges and strategies in synthesizing fluorinated cyclohexane derivatives.
Molecular Structure Analysis
The molecular structure of fluorinated cyclohexanes is influenced by the presence of fluorine atoms. For example, the facially polarized cyclohexane mentioned in one study adopts a chair conformation with a high molecular dipole moment due to the clustering of electronegative fluorine atoms . This unusual polarity can significantly affect the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
Fluorinated cyclohexanes can undergo various chemical reactions, depending on their substitution patterns and the presence of functional groups. Cyclocondensation reactions, for instance, can lead to the formation of trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones, as demonstrated in one of the studies . The presence of fluorine can also influence the regioselectivity and outcome of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclohexanes are significantly altered by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to increased lipophilicity, thermal stability, and chemical resistance. For example, laterally fluorinated liquid crystals containing cyclohexyl units exhibit thermotropic liquid crystalline behavior and dielectric anisotropies, which are important for their applications in display technologies . Additionally, novel polyamides derived from a diamine with a trifluoromethyl group show outstanding solubility, low dielectric constants, and high thermal stability, making them suitable for microelectronic applications .
Aplicaciones Científicas De Investigación
Cyclohexane Oxidation and Derivatives
Cyclohexane oxidation is a critical reaction in industrial chemistry, producing cyclohexanol and cyclohexanone, key intermediates for nylon production. Research on cyclohexane oxidation, including the use of various catalysts, highlights the importance of selectivity and efficiency in industrial processes. For instance, selective catalytic oxidation of cyclohexene can lead to valuable intermediates used widely in the chemical industry, indicating the potential for targeted synthesis strategies involving similar compounds (Cao et al., 2018).
Environmental Impact and Degradation
The environmental fate and degradation of related compounds, such as herbicides and industrial solvents, provide insights into the potential ecological considerations of 4-(2,2-Difluoropropoxy)cyclohexan-1-one. For instance, the review on 2,4-D herbicide toxicity emphasizes the need for understanding the environmental persistence and toxicological effects of widely used chemicals (Islam et al., 2017).
Analytical and Detection Techniques
The development of fluorescent chemosensors based on related compounds illustrates the potential for creating sensitive detection systems for various analytes. This research area could inform the development of novel sensors and diagnostic tools using derivatives of cyclohexanone for environmental monitoring or biomedical applications (Roy, 2021).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-(2,2-difluoropropoxy)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDNHTLWBUPRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCC(=O)CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoropropoxy)cyclohexan-1-one | |
CAS RN |
2276052-46-9 |
Source


|
| Record name | 4-(2,2-difluoropropoxy)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2H-indene-3,4'-oxane]-1-one](/img/structure/B2525316.png)
![3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2525317.png)

![2-Chloro-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2525321.png)




![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2525330.png)

![potassium 5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate](/img/structure/B2525332.png)
![3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525336.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2525337.png)
